An In-Depth Technical Guide to [3-(Ethoxymethyl)phenyl]methanamine Hydrochloride for Advanced Research
An In-Depth Technical Guide to [3-(Ethoxymethyl)phenyl]methanamine Hydrochloride for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Versatile Benzylamine Scaffold
In the landscape of modern medicinal chemistry, the benzylamine scaffold remains a cornerstone for the design of novel therapeutics. Its structural simplicity, coupled with the vast potential for chemical modification, allows for the fine-tuning of pharmacological activity across a spectrum of biological targets. This guide focuses on a specific, yet promising, derivative: [3-(Ethoxymethyl)phenyl]methanamine hydrochloride. The introduction of an ethoxymethyl group at the meta position of the benzylamine core imparts unique physicochemical properties that can significantly influence its interaction with biological systems. This document serves as a comprehensive technical resource, providing an in-depth exploration of the chemical properties, synthesis, potential applications, and analytical characterization of this compound, tailored for the discerning researcher and drug development professional.
Core Chemical and Physical Properties
[3-(Ethoxymethyl)phenyl]methanamine hydrochloride is a primary benzylamine derivative presented as its hydrochloride salt to enhance stability and aqueous solubility. A thorough understanding of its fundamental properties is critical for its application in research and development.
| Property | Value | Source |
| CAS Number | 1193387-67-5 | N/A |
| Molecular Formula | C₁₀H₁₅NO · HCl | N/A |
| Molecular Weight | 201.69 g/mol | N/A |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Soluble in water and polar organic solvents such as methanol and ethanol (predicted) | N/A |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | [1] |
Synthesis and Mechanistic Insights
The synthesis of [3-(Ethoxymethyl)phenyl]methanamine hydrochloride can be approached through several established synthetic routes common for primary benzylamines. The choice of a specific pathway is often dictated by the availability of starting materials, desired purity, and scalability. Two primary and plausible synthetic strategies are outlined below.
Pathway A: Reductive Amination of 3-(Ethoxymethyl)benzaldehyde
Reductive amination is a robust and widely employed method for the synthesis of amines from carbonyl compounds.[2] This one-pot reaction proceeds via the formation of an intermediate imine, which is subsequently reduced to the corresponding amine.[2]
Caption: Reductive amination of 3-(ethoxymethyl)benzaldehyde.
Experimental Protocol (Proposed):
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Imine Formation: To a solution of 3-(ethoxymethyl)benzaldehyde in a suitable solvent (e.g., methanol or ethanol), an excess of ammonia (in the form of aqueous ammonia or a solution in methanol) is added. The reaction is stirred at room temperature to facilitate the formation of the imine intermediate. The equilibrium can be driven towards the imine by removing the water formed, although this is often not necessary with the subsequent in-situ reduction.
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Reduction: A reducing agent is then introduced to the reaction mixture. Sodium cyanoborohydride (NaBH₃CN) is a common choice as it is selective for the imine in the presence of the aldehyde.[1] Alternatively, catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) can be employed.[3] The reaction is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Work-up and Salt Formation: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The resulting free amine is then dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrochloric acid in the same or a compatible solvent is added to precipitate the hydrochloride salt. The solid product is collected by filtration, washed with a non-polar solvent, and dried.
Pathway B: Reduction of 3-(Ethoxymethyl)benzonitrile
The reduction of a nitrile to a primary amine is another fundamental transformation in organic synthesis. This method is particularly useful if the corresponding benzonitrile is readily available.
Caption: Reduction of 3-(ethoxymethyl)benzonitrile.
Experimental Protocol (Proposed):
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Reduction: 3-(Ethoxymethyl)benzonitrile is dissolved in an anhydrous ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether, under an inert atmosphere. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is added portion-wise at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.[4] The reaction mixture is then typically stirred at room temperature or gently heated to ensure complete conversion.[4] Catalytic hydrogenation with Raney nickel or a similar catalyst can also be an effective method.[5]
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Work-up and Salt Formation: After the reaction is complete, it is carefully quenched by the sequential addition of water and an aqueous base (e.g., sodium hydroxide solution) to precipitate the aluminum salts. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrated. The resulting crude amine is then converted to its hydrochloride salt as described in Pathway A.
Potential Applications in Drug Discovery and Medicinal Chemistry
While specific biological activity data for [3-(Ethoxymethyl)phenyl]methanamine hydrochloride is not extensively published, the broader class of substituted benzylamines has been explored for a multitude of therapeutic applications.[6] The structural features of this particular molecule suggest several avenues for investigation.
As a Scaffold for Novel Antimicrobial Agents
Derivatives of benzylamines have demonstrated promising antimicrobial properties.[7] The primary amine of [3-(Ethoxymethyl)phenyl]methanamine provides a convenient handle for the introduction of various pharmacophores, while the lipophilic ethoxymethyl group may enhance membrane permeability, a critical factor for antibacterial efficacy. Screening against a panel of pathogenic bacteria and fungi could reveal potential antimicrobial activity.
As a Building Block for Anticancer Therapeutics
The benzylamine scaffold is present in numerous compounds with demonstrated anticancer activity.[7] These compounds often function by interacting with specific biological targets implicated in cancer progression, such as kinases or topoisomerases.[7][8] [3-(Ethoxymethyl)phenyl]methanamine can serve as a versatile starting material for the synthesis of libraries of compounds to be screened for cytotoxic effects against various cancer cell lines.
Exploration as Enzyme Inhibitors
Substituted benzylamines are known to act as inhibitors of various enzymes, including monoamine oxidases (MAOs).[4] The electronic and steric properties conferred by the ethoxymethyl substituent could lead to selective interactions with the active sites of specific enzymes, making it a candidate for screening against enzyme targets relevant to various diseases.
Analytical Characterization and Quality Control
Rigorous analytical characterization is paramount to confirm the identity, purity, and stability of [3-(Ethoxymethyl)phenyl]methanamine hydrochloride. A combination of spectroscopic and chromatographic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons (CH₂-N), the ethoxy group's methylene (O-CH₂) and methyl (CH₃) protons, and the protons of the aminomethyl group (CH₂-NH₃⁺). The integration of these signals should correspond to the number of protons in each environment. A ¹H NMR spectrum for the related free base, [3-(methoxymethyl)phenyl]methanamine, is available on the Biological Magnetic Resonance Bank (BMRB), which can serve as a useful reference.[9]
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¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. Characteristic chemical shifts are expected for the aromatic carbons, the benzylic carbon, the carbons of the ethoxymethyl group, and the aminomethyl carbon.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. Electrospray ionization (ESI) is a suitable technique for this polar, salt-form compound. The mass spectrum should show a prominent peak corresponding to the molecular ion of the free amine ([M+H]⁺).
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the presence of key functional groups. Characteristic absorption bands are expected for the N-H stretching of the ammonium salt, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the compound. A reversed-phase HPLC method with UV detection can be developed to separate the target compound from any starting materials, byproducts, or degradation products. The purity is determined by the relative area of the main peak.
Safety, Handling, and Storage
As with any chemical compound, proper safety precautions must be observed when handling [3-(Ethoxymethyl)phenyl]methanamine hydrochloride.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[10]
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.[10]
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Storage: Store in a tightly sealed container in a cool, dry place.[1] Protect from moisture.
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Toxicity: While specific toxicity data for this compound is not available, related benzylamine hydrochlorides are classified as harmful if swallowed and can cause skin and eye irritation.[10] Assume this compound has similar properties and handle with care.
Conclusion: A Promising Candidate for Further Investigation
[3-(Ethoxymethyl)phenyl]methanamine hydrochloride represents a versatile and synthetically accessible building block with significant potential in drug discovery and medicinal chemistry. Its unique substitution pattern offers opportunities for the development of novel compounds with tailored pharmacological profiles. This technical guide provides a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this intriguing molecule and its derivatives. The exploration of its potential as an antimicrobial, anticancer, or enzyme-inhibiting agent is a promising avenue for future research.
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- Meindl, W. R., et al. Benzylamines: synthesis and evaluation of antimycobacterial properties. Journal of Medicinal Chemistry.
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- Silverman, R. B., & Hawe, W. P. (1995). SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B. Journal of Enzyme Inhibition.
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- Heinen, A. W., Peters, J. A., & van Bekkum, H. (2000). Reductive Amination of Benzaldehyde over Pd/C Catalysts. European Journal of Organic Chemistry, 2000(14), 2501-2506.
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- Biological Magnetic Resonance Bank. bmse012604 [3-(methoxymethyl)phenyl]methanamine.
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- Guo, G., & Li, W. Bioactive compounds containing benzylamines.
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- BenchChem. Application of (4-(Chloromethyl)phenyl)methanamine in Medicinal Chemistry: A Versatile Building Block for Bioactive Molecules.
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- Dalkara, S., et al. (2010). Biological Activity of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides and 3-Aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 Cells and DNA Topoisomerase I Enzyme.
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